Dihydroproscar

Description

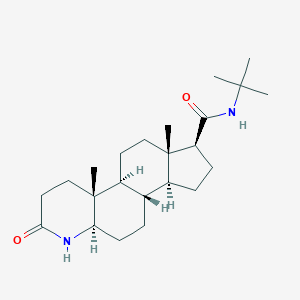

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUUCNFVDJSJK-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432068 | |

| Record name | Dihydroproscar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98319-24-5 | |

| Record name | Dihydrofinasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroproscar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROFINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroproscar (Finasteride): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroproscar, known scientifically as Finasteride, is a synthetic 4-azasteroid compound.[1][2] It is a highly specific competitive inhibitor of the steroid Type II 5α-reductase, an intracellular enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Initially approved for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action has led to its widespread use in treating androgenetic alopecia (male pattern baldness).[4][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Finasteride.

Chemical Structure and Identification

Finasteride is a white to off-white crystalline powder.[1][7] Its chemical structure is characterized by a 4-azasteroid nucleus.

Table 1: Chemical Identification of Finasteride

| Identifier | Value |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide[8] |

| CAS Registry Number | 98319-26-7[9] |

| Molecular Formula | C23H36N2O2[8][9][10] |

| Molecular Weight | 372.55 g/mol [1][3][10] |

| Synonyms | Proscar, Propecia, MK-906, Finastid[8][11][12] |

Physicochemical Properties

The physicochemical properties of Finasteride are crucial for its formulation, delivery, and bioavailability.

Table 2: Physicochemical Properties of Finasteride

| Property | Value |

| Melting Point | Approximately 250°C to 262°C[1][7][8][13] |

| Solubility | Freely soluble in chloroform, ethanol, methanol, and n-propanol.[1][8] Sparingly soluble in propylene glycol and polyethylene glycol 400.[8] Practically insoluble in water.[1][3] |

| pKa | 14.17 ± 0.70 (Predicted)[14] |

| Polymorphism | Exists in at least two polymorphic forms, designated as Form I and Form II.[15][16] These forms can be distinguished by techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC).[17] The polymorphism can affect the solubility and dissolution properties of the compound.[15] |

Pharmacological Properties

Finasteride's therapeutic effects are a direct result of its potent and selective inhibition of 5α-reductase.

Table 3: Pharmacological and Pharmacokinetic Properties of Finasteride

| Property | Description |

| Mechanism of Action | Competitive and specific inhibitor of Type II 5α-reductase.[1][3] It forms a stable enzyme complex, leading to a significant reduction in the conversion of testosterone to dihydrotestosterone (DHT).[1][3] It has no affinity for the androgen receptor.[1][2] |

| Pharmacodynamics | A single 5 mg oral dose can produce a rapid reduction in serum DHT concentration, with the maximum effect observed 8 hours after the first dose.[1] Daily dosing reduces serum DHT by approximately 70% and prostatic DHT levels by up to 90%.[1][14][18] |

| Oral Bioavailability | Approximately 65% and is not affected by food.[14][18] |

| Plasma Protein Binding | Approximately 90%[2][14] |

| Metabolism | Metabolized to five different metabolites, two of which are active but possess less than 20% of the 5α-reductase inhibitory activity of the parent compound.[2] |

| Elimination Half-life | 5 to 6 hours in men aged 18-60, and 8 hours in men over 70.[14] |

| Excretion | Approximately 39% of a dose is excreted in the urine as metabolites, and 57% is excreted in the feces.[1] |

Signaling Pathway

Finasteride's primary impact is on the androgen signaling pathway by reducing the levels of the potent androgen DHT.

Caption: Mechanism of action of Finasteride in the androgen signaling pathway.

Experimental Protocols

Quantification of Finasteride in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the determination of Finasteride in biological matrices, based on published methodologies.[19][20][21]

Caption: General experimental workflow for Finasteride quantification.

Methodology Details:

-

Sample Preparation: A small volume of plasma (e.g., 0.1-0.2 mL) is used.[19][21] An internal standard, such as pantoprazole or beclomethasone, is added to the plasma sample.[19][21] Liquid-liquid extraction is performed using an organic solvent like methyl tert-butyl ether or ethyl acetate to isolate Finasteride and the internal standard.[19][21] The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.

-

Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[19] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate).[19][21] A gradient elution may be employed to optimize separation.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[19] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Finasteride (e.g., m/z 373.4 → 305.3) and the internal standard.[19]

-

Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Finasteride to the internal standard against the concentration of the calibration standards. The concentration of Finasteride in the plasma samples is then determined from this curve. The linear range for quantification is typically from 0.2 or 1.0 ng/mL to 100 ng/mL.[19][20][21]

Characterization of Finasteride Polymorphs

The existence of different polymorphic forms of Finasteride necessitates their characterization to ensure product quality and consistency.

Techniques:

-

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying and quantifying different polymorphic forms based on their unique diffraction patterns.[17]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules in the crystal lattice.[17]

-

Differential Scanning Calorimetry (DSC): DSC measures the differences in heat flow into a sample and a reference as a function of temperature. This can be used to determine the melting points and phase transition temperatures of different polymorphs.[17]

Experimental Approach:

-

Sample Preparation: Pure samples of each polymorph (Form I and Form II) are required as reference standards. Mixtures of the two forms in known ratios are prepared for quantitative analysis.

-

Analysis: Each sample (pure forms and mixtures) is analyzed using XRPD, FT-IR, and DSC.

-

Data Interpretation: The resulting diffractograms, spectra, and thermograms are compared to identify characteristic peaks or thermal events for each polymorph. For quantitative analysis, calibration curves can be generated based on the peak intensities or areas from the prepared mixtures.

Conclusion

Finasteride is a well-characterized small molecule with a specific and potent mechanism of action. Its chemical and physical properties are well-defined, although the existence of polymorphism requires careful control during manufacturing. The understanding of its pharmacological profile has enabled its successful application in the treatment of BPH and androgenetic alopecia. The analytical methods for its quantification are robust and sensitive, facilitating pharmacokinetic and clinical studies. This guide provides a foundational technical overview for professionals involved in the research and development of Finasteride and related compounds.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Finasteride - Wikipedia [en.wikipedia.org]

- 6. elementsarms.com [elementsarms.com]

- 7. DailyMed - FINASTERIDE tablet, film coated [dailymed.nlm.nih.gov]

- 8. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Finasteride [webbook.nist.gov]

- 10. biocompare.com [biocompare.com]

- 11. Finasteride | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. Finasteride | 98319-26-7 [chemicalbook.com]

- 13. Finasteride | CAS#:98319-26-7 | Chemsrc [chemsrc.com]

- 14. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]

- 15. Quality evaluation of the Finasteride polymorphic forms I and II in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. wjpsonline.com [wjpsonline.com]

- 18. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient [pubmed.ncbi.nlm.nih.gov]

- 20. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dihydrofinasteride and its Relationship to Finasteride

Introduction

This technical guide addresses the chemical relationship between finasteride, a well-known 5α-reductase inhibitor, and its reduced form, dihydrofinasteride. It is critical to note that within the body, finasteride is metabolized to dihydrofinasteride.[1][2][3] However, in the context of chemical synthesis, the reverse process is predominantly documented in scientific literature and patents; that is, dihydrofinasteride serves as a key intermediate in the synthesis of finasteride.[4][5][6] The direct synthesis of dihydrofinasteride from finasteride is not a commonly reported transformation.

This guide will provide a detailed overview of the biological conversion (metabolism) of finasteride to dihydrofinasteride, the established role of dihydrofinasteride in the synthesis of finasteride, and a theoretical protocol for the chemical reduction of finasteride based on general principles of organic chemistry.

Biological Signaling Pathway: Mechanism of Action of Finasteride

Finasteride's primary mechanism of action is the inhibition of the enzyme 5α-reductase, specifically the type II and type III isozymes.[3][7][8][9] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9][10] By blocking this conversion, finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.[7][11] The drug acts as a competitive inhibitor, binding to the 5α-reductase enzyme to form a stable complex, which prevents testosterone from binding.[7][11] In the process of this inhibition, finasteride itself is converted to dihydrofinasteride.[1][2][3]

Below is a diagram illustrating this signaling pathway.

Synthetic Relationship: Dihydrofinasteride as a Precursor to Finasteride

The industrial synthesis of finasteride often involves the introduction of a double bond into the A-ring of the steroid nucleus. A common strategy is to start with dihydrofinasteride and perform a dehydrogenation reaction. This typically involves a two-step process:

-

Halogenation: A halogen, such as bromine or iodine, is introduced at the 2-position of the dihydrofinasteride molecule.[4][6]

-

Elimination: The resulting 2-halo-dihydrofinasteride is then treated with a base to eliminate hydrogen halide, which forms the desired double bond between carbons 1 and 2, yielding finasteride.[4][6]

The following diagram outlines this established synthetic workflow.

Theoretical Protocol for Dihydrofinasteride Synthesis from Finasteride

While not a standard reported procedure, the chemical reduction of finasteride to dihydrofinasteride is theoretically achievable. This would involve the reduction of the carbon-carbon double bond in the A-ring of finasteride. A common and effective method for such a transformation is catalytic hydrogenation.

Reaction: Finasteride + H₂ (in the presence of a catalyst) → Dihydrofinasteride

Experimental Protocol (Hypothetical)

-

Materials:

-

Finasteride

-

Catalyst: Palladium on carbon (Pd/C, 5-10 wt. %) or Platinum oxide (PtO₂)

-

Solvent: Ethyl acetate, ethanol, or methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite)

-

-

Procedure:

-

In a hydrogenation flask, dissolve finasteride in a suitable solvent (e.g., ethyl acetate).

-

Carefully add the catalyst (e.g., 10% Pd/C) to the solution. The amount of catalyst can typically range from 1 to 10 mol% relative to the finasteride.

-

Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atmospheres.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen gas and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude dihydrofinasteride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).

-

Data Presentation

The following tables summarize key quantitative data for finasteride and dihydrofinasteride.

Table 1: Physicochemical Properties

| Property | Finasteride | Dihydrofinasteride |

| CAS Number | 98319-26-7 | 98319-24-5 |

| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₈N₂O₂ |

| Molecular Weight | 372.54 g/mol | 374.57 g/mol [12] |

| Appearance | White crystalline powder | Solid (assumed) |

| Melting Point | ~257 °C | Not available |

Table 2: Spectroscopic Data (Representative)

| Technique | Finasteride | Dihydrofinasteride |

| ¹³C NMR (CDCl₃, δ in ppm) | 172.29, 167.09, 151.71, 122.30, 59.56, 57.29, 55.48, 50.63, 47.47, 43.97, 39.27, 38.16, 35.22, 29.33, 25.55, 24.15, 23.12, 21.13, 13.13, 11.76[13] | Not readily available in literature |

| Mass Spectrometry (EI-MS) | m/z 372 (M⁺) | Not readily available in literature |

| Infrared (IR, cm⁻¹) | Key peaks for amide, ketone, C=C double bond | Key peaks for amide, ketone (C=C peak absent) |

Disclaimer: The experimental protocol provided is a theoretical procedure based on established chemical principles for the reduction of similar compounds. It has not been adapted from a specific published synthesis of dihydrofinasteride from finasteride and would require optimization and validation in a laboratory setting. The spectroscopic data for dihydrofinasteride is not widely published, reflecting its typical role as a synthetic intermediate rather than a final product.

References

- 1. pfsfoundation.org [pfsfoundation.org]

- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finasteride - Proteopedia, life in 3D [proteopedia.org]

- 4. CN102911247A - Novel method for synthesizing finasteride by bromization elimination two-step process - Google Patents [patents.google.com]

- 5. US7164022B2 - Process for the preparation of pure Finasteride - Google Patents [patents.google.com]

- 6. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]

- 7. xyonhealth.com [xyonhealth.com]

- 8. What is the mechanism of Finasteride? [synapse.patsnap.com]

- 9. urology-textbook.com [urology-textbook.com]

- 10. elementsarms.com [elementsarms.com]

- 11. droracle.ai [droracle.ai]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

Formation of the NADP-Dihydrofinasteride Adduct: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Finasteride, a potent inhibitor of steroid 5α-reductase 2 (SRD5A2), is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia. Its mechanism of action transcends simple competitive inhibition, involving the formation of a highly stable, covalent NADP-dihydrofinasteride adduct within the enzyme's active site. This bisubstrate analog is among the most potent enzyme inhibitors known.[1] This technical guide provides an in-depth exploration of the formation of this adduct, detailing the underlying biochemical pathways, comprehensive experimental protocols for its study, and quantitative data to support further research and development in this area.

Mechanism of Adduct Formation

Finasteride acts as a mechanism-based inhibitor of SRD5A2.[1] The catalytic cycle begins with the binding of NADPH to the enzyme, followed by the binding of finasteride. A hydride ion is then transferred from the C-4 position of the nicotinamide ring of NADPH to the C-1 position of finasteride, reducing its double bond and forming a reactive enolate intermediate.[2] This intermediate then executes a nucleophilic attack on the C-4 position of the nicotinamide ring of the now oxidized NADP+, forming a covalent bond and trapping the cofactor and the dihydrofinasteride molecule in a stable ternary complex.[3][4] This NADP-dihydrofinasteride adduct is an exceptionally potent inhibitor, effectively sequestering the enzyme in an inactive state.[1][5]

The formation of this adduct is specific to 5α-reductase isoenzymes, primarily type 2. While finasteride can competitively inhibit 5β-reductase (AKR1D1), it does not form a covalent adduct with this enzyme due to a different orientation of the inhibitor in the active site that is not permissive for the necessary hydride transfer to the Δ1-2-ene of finasteride.[6][7]

Below is a diagram illustrating the signaling pathway of NADP-dihydrofinasteride adduct formation.

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of finasteride with steroid 5α-reductase isoenzymes.

Table 1: Kinetic Parameters of Finasteride Inhibition

| Parameter | 5α-Reductase Type 1 | 5α-Reductase Type 2 | Reference |

| ki/Ki (M-1s-1) | 3 x 103 | 1 x 106 | [1] |

| Partition Ratio | ~1.55 | ~1.07 | [1] |

| IC50 (nM) | 360 | 69 | [8] |

Table 2: Dissociation and Stability of the NADP-Dihydrofinasteride Adduct

| Parameter | Value | Reference |

| Adduct Ki (M) | ~1 x 10-13 | [1] |

| Enzyme-Inhibitor Complex Half-life (37 °C) | ~1 month | [1][5] |

| Free Adduct Half-life (in solution) | ~11 days | [1] |

| Dissociation Rate Constant (k) | (2.57 ± 0.03) x 10-7 s-1 | [1][5] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the study of the NADP-dihydrofinasteride adduct are provided below.

Expression and Purification of Recombinant Human SRD5A2

This protocol describes the expression of human SRD5A2 in insect cells using a baculovirus expression system, a common method for producing membrane proteins.

Protocol:

-

Generation of Recombinant Baculovirus:

-

Subclone the full-length human SRD5A2 cDNA into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity tag (e.g., Hexa-histidine) for purification.

-

Generate recombinant bacmid DNA in E. coli DH10Bac cells.

-

Transfect Spodoptera frugiperda (Sf9) insect cells with the recombinant bacmid to produce the initial viral stock (P1).

-

Amplify the viral stock to a high titer (P2 and P3 generations).

-

-

Protein Expression:

-

Grow Sf9 cells in suspension culture to a density of 2 x 106 cells/mL.

-

Infect the cell culture with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.

-

Incubate the infected culture at 27°C for 48-72 hours.

-

-

Purification:

-

Harvest the infected cells by centrifugation.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and lyse by sonication or Dounce homogenization.

-

Isolate the membrane fraction by ultracentrifugation.

-

Solubilize the membrane pellet in a buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 0.5% n-octyl-β-D-glucopyranoside) and the affinity tag binding buffer components (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole).

-

Clarify the solubilized material by ultracentrifugation.

-

Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged protein).

-

Wash the column extensively with the binding buffer containing a low concentration of detergent.

-

Elute the purified SRD5A2 with a high concentration of imidazole (e.g., 250-500 mM).

-

Assess purity by SDS-PAGE and quantify the protein concentration.

-

Characterization of the NADP-Dihydrofinasteride Adduct by Mass Spectrometry

This protocol outlines the procedure for identifying and characterizing the covalent adduct using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Protocol:

-

In Vitro Adduct Formation:

-

Incubate purified recombinant SRD5A2 with finasteride and a molar excess of NADPH in a suitable buffer (e.g., 100 mM MOPS, pH 7.2) at 37°C.

-

To isolate the adduct, denature the enzyme-inhibitor complex (e.g., by adding guanidine hydrochloride or by heat denaturation).

-

Purify the released adduct from the denatured protein and other reaction components using ultrafiltration and/or reverse-phase high-pressure liquid chromatography (HPLC).

-

-

Mass Spectrometry Analysis:

-

Perform mass spectral analysis on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in negative ion mode.

-

Infuse the purified adduct solution into the mass spectrometer.

-

Acquire full scan mass spectra to identify the parent ion of the NADP-dihydrofinasteride adduct.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Use collision-induced dissociation (CID) with an inert gas like argon. The collision energy will need to be optimized to achieve informative fragmentation.

-

Analyze the daughter ion spectra to confirm the covalent linkage between NADP+ and dihydrofinasteride.

-

Enzyme Kinetics Assay for Mechanism-Based Inhibition

This protocol describes a method to determine the kinetic parameters of finasteride's mechanism-based inhibition of SRD5A2.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing purified SRD5A2, NADPH (at a saturating concentration), and a buffer (e.g., 0.1 M MOPS, pH 7.2, 0.1% BSA, 1 mM EDTA).

-

Prepare a range of finasteride concentrations.

-

Use a radiolabeled substrate, such as [3H]testosterone, at a concentration close to its Km.

-

-

Assay Procedure:

-

Pre-incubate the enzyme and NADPH at 37°C.

-

Initiate the reaction by adding a mixture of [3H]testosterone and a specific concentration of finasteride. A control reaction with no finasteride should also be run.

-

Incubate the reactions at 37°C.

-

At various time points, remove aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or a solvent like ethyl acetate).

-

Extract the steroids from the quenched reaction mixture.

-

-

Product Quantification:

-

Separate the substrate ([3H]testosterone) from the product ([3H]dihydrotestosterone) using reverse-phase HPLC.

-

Quantify the amount of [3H]dihydrotestosterone formed at each time point using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of product formed versus time for each finasteride concentration.

-

The data for mechanism-based inhibition will show a time-dependent decrease in the rate of product formation.

-

Determine the apparent first-order rate constant of inactivation (kobs) at each finasteride concentration by fitting the progress curves to an appropriate equation.

-

Plot kobs versus the finasteride concentration. The resulting plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is equivalent to ki/Ki.

-

Conclusion

The formation of the NADP-dihydrofinasteride adduct is a key feature of the potent and specific inhibition of steroid 5α-reductase 2 by finasteride. Understanding the mechanism of its formation and the kinetics of this interaction is crucial for the rational design of new inhibitors and for optimizing therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and similar enzyme-inhibitor systems. The detailed quantitative data and visual representations of the underlying processes serve as a valuable resource for professionals in drug development and related scientific fields.

References

- 1. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 4. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]

Pharmacological Profile of Dihydroproscar (Dihydrofinasteride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Dihydroproscar, also known as Dihydrofinasteride. Dihydrofinasteride is the reduced metabolite of Finasteride, a potent mechanism-based inhibitor of 5-alpha-reductase. This document elucidates the mechanism of action, which involves the formation of a highly stable enzyme-NADP-dihydrofinasteride adduct, leading to sustained inhibition of the conversion of testosterone to dihydrotestosterone (DHT). While Dihydrofinasteride itself is the final product of this inhibitory process and is considered to have minimal independent pharmacological activity, its formation is central to the therapeutic effects of its parent compound, Finasteride. This guide details the pharmacokinetics of Finasteride, relevant experimental protocols for studying 5-alpha-reductase inhibition, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound, chemically known as Dihydrofinasteride, is the saturated derivative of Finasteride, a synthetic 4-azasteroid.[1][2] Finasteride is a widely prescribed therapeutic agent for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[3][4] The pharmacological significance of Dihydrofinasteride is intrinsically linked to the mechanism of action of Finasteride, which acts as a mechanism-based inhibitor of 5-alpha-reductase.[5][6] Finasteride is processed by the enzyme to form a stable intermediate, an enzyme-bound NADP-dihydrofinasteride adduct, which is a potent bisubstrate analog inhibitor.[5][7] This adduct eventually dissociates, releasing Dihydrofinasteride.[5] Therefore, understanding the pharmacological profile of this compound requires a thorough examination of the biochemistry of 5-alpha-reductase inhibition by Finasteride.

Mechanism of Action

Finasteride is not a simple competitive inhibitor; it is a mechanism-based inhibitor of 5-alpha-reductase, particularly the type II and III isozymes.[4][8][9] The enzyme initiates the catalytic reduction of Finasteride, which then rearranges to form a stable adduct with NADP+.[5][10] This NADP-dihydrofinasteride adduct binds with extremely high affinity to the enzyme's active site, effectively sequestering the enzyme in an inactive state.[5]

The key steps in the mechanism are:

-

Finasteride binds to the 5-alpha-reductase enzyme.

-

In the presence of the cofactor NADPH, the enzyme catalyzes the reduction of Finasteride.

-

This leads to the formation of a stable, covalent NADP-dihydrofinasteride adduct.[11]

-

This adduct acts as a potent bisubstrate analog inhibitor, exhibiting very slow dissociation.[5]

-

Over a prolonged period (with a half-life of approximately one month), the adduct breaks down, releasing Dihydrofinasteride and freeing the enzyme.[5]

The formation of this long-lived inhibitory complex is responsible for the sustained suppression of DHT levels observed with Finasteride treatment.[12]

Signaling Pathway of 5-Alpha-Reductase Inhibition

Pharmacological Data

Due to Dihydrofinasteride being the terminal, largely inactive metabolite of Finasteride's inhibitory action, specific pharmacokinetic and pharmacodynamic data for Dihydrofinasteride are not available in the literature. The relevant data for understanding its role is that of the parent compound, Finasteride.

Pharmacokinetics of Finasteride

The pharmacokinetic profile of Finasteride is well-characterized and demonstrates properties consistent with its clinical efficacy.

| Parameter | Value | Reference |

| Bioavailability | ~63% | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [13] |

| Plasma Protein Binding | ~90% | [14] |

| Elimination Half-Life | 6-8 hours | [13] |

| Metabolism | Extensive hepatic metabolism | [15] |

| Excretion | Primarily via feces (60%) and urine (40%) as metabolites | [9] |

Table 1: Summary of Pharmacokinetic Parameters of Finasteride.

Pharmacodynamics of Finasteride

The pharmacodynamic effects of Finasteride are centered on the reduction of DHT levels in serum and target tissues.

| Parameter | Effect | Reference |

| Serum DHT Reduction (5 mg/day) | ~70% | [16] |

| Prostatic DHT Reduction | ~80-90% | [4][16] |

| Effect on Serum Testosterone | Increase of 10-20% (within physiological range) | [16] |

| Onset of DHT Suppression | Rapid, with maximum effect 8 hours after a single 5 mg dose | [16] |

| Duration of DHT Suppression | Up to 4 days after a single dose | [15] |

Table 2: Summary of Pharmacodynamic Effects of Finasteride.

Experimental Protocols

The study of this compound is inherently linked to the assays for 5-alpha-reductase activity and its inhibition by Finasteride. Below are detailed methodologies for key experiments.

In Vitro 5-Alpha-Reductase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (e.g., IC50) of compounds like Finasteride.

Objective: To measure the inhibition of the conversion of a substrate (e.g., radiolabeled testosterone) to its 5-alpha-reduced metabolite by an inhibitor.

Materials:

-

Enzyme source: Human prostate microsomes or recombinant human 5-alpha-reductase.[5]

-

Substrate: [3H]-Testosterone.[17]

-

Cofactor: NADPH.[5]

-

Inhibitor: Finasteride.

-

Quenching solution: e.g., water with 1% trifluoroacetic acid.[5]

-

Scintillation cocktail.

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector or a fraction collector and liquid scintillation counter.[5]

Procedure:

-

Prepare reaction mixtures containing the enzyme source, NADPH, and varying concentrations of the inhibitor (Finasteride) in a suitable buffer.

-

Initiate the reaction by adding the [3H]-Testosterone substrate.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Separate the substrate ([3H]-Testosterone) from the product ([3H]-Dihydrotestosterone) using reverse-phase HPLC.[5]

-

Quantify the amount of [3H]-Dihydrotestosterone produced in each reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for In Vitro Inhibition Assay

In Vivo Assessment of 5-Alpha-Reductase Inhibition

Animal models are used to evaluate the in vivo efficacy of 5-alpha-reductase inhibitors.

Objective: To determine the effect of an inhibitor on prostate weight and DHT levels in a testosterone-stimulated animal model.

Model: Castrated rats or hamsters.[17]

Procedure:

-

Surgically castrate the animals to deplete endogenous androgens.

-

Administer a controlled dose of testosterone to stimulate prostate growth.

-

Treat groups of animals with the vehicle (control) or the inhibitor (e.g., Finasteride) at various doses for a specified duration.

-

At the end of the treatment period, euthanize the animals and collect blood and prostate tissue.

-

Measure the prostate weight.

-

Extract and quantify the levels of testosterone and DHT in serum and prostate tissue using methods like LC-MS/MS.[18]

-

Compare the prostate weights and DHT levels between the control and treated groups to assess the inhibitor's efficacy.

Conclusion

This compound (Dihydrofinasteride) is the terminal metabolite in the mechanism-based inhibition of 5-alpha-reductase by Finasteride. Its pharmacological profile is defined by its role as the end-product of a process that forms a highly potent and long-lasting NADP-dihydrofinasteride adduct, which is the primary entity responsible for the therapeutic effects of Finasteride. While Dihydrofinasteride itself is not considered to be a significant pharmacological agent, its formation signifies the successful, mechanism-based inhibition of 5-alpha-reductase. Future research could explore any potential, albeit likely minor, biological activities of Dihydrofinasteride following its slow release from the enzyme-adduct complex. For drug development professionals and researchers, the focus remains on the parent compound, Finasteride, and its unique inhibitory mechanism that leads to the production of this compound.

References

- 1. Optimization and validation of spectrophotometric methods for determination of finasteride in dosage and biological forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pfsfoundation.org [pfsfoundation.org]

- 6. precisionfda.org [precisionfda.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Finasteride - Proteopedia, life in 3D [proteopedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]

- 13. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Finasteride: a 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ISRCTN [isrctn.com]

In Vitro Stability of Dihydrofinasteride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of dihydrofinasteride, the active metabolite of the 5-alpha reductase inhibitor, finasteride. While direct and extensive stability data for dihydrofinasteride is limited in publicly available literature, this document consolidates existing knowledge and extrapolates potential stability characteristics based on data from its precursor, finasteride, and the intermediate NADP-dihydrofinasteride adduct. This guide covers anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and includes visual representations of relevant biochemical pathways and experimental workflows to support research and development efforts.

Introduction

Dihydrofinasteride is the saturated analog and primary active metabolite of finasteride, a potent inhibitor of steroid 5α-reductase.[1] The in vitro stability of a drug substance is a critical parameter that influences its efficacy, safety, and shelf-life. Understanding the degradation pathways and kinetics of dihydrofinasteride under various stress conditions is essential for the development of robust analytical methods, stable formulations, and for ensuring the integrity of preclinical and clinical studies. This guide aims to provide a foundational understanding of the in vitro stability profile of dihydrofinasteride.

Biochemical Pathway of Dihydrofinasteride Formation

Dihydrofinasteride is formed from finasteride through a mechanism-based inhibition of 5α-reductase. The process involves the formation of a stable enzyme-NADP-dihydrofinasteride adduct.[1][2] This adduct is a potent bisubstrate analog inhibitor of the enzyme.[2] The free form of this adduct in solution is known to decompose to yield dihydrofinasteride.[2]

In Vitro Stability Profile

Stability of the NADP-Dihydrofinasteride Adduct

The NADP-dihydrofinasteride adduct, a direct precursor to dihydrofinasteride, exhibits notable stability characteristics.

| Condition | Half-life | pH | Temperature | Reference |

| In Solution | 11 days | 7.2 | 37°C | [2] |

| In Solution (Acid Catalyzed) | ~1 minute | 4.0 | 100°C | [2] |

| Enzyme-bound | ~1 month | Not Specified | 37°C | [2] |

Table 1: Stability Data for the NADP-Dihydrofinasteride Adduct

Predicted Stability of Dihydrofinasteride under Forced Degradation Conditions

The following table summarizes the expected stability of dihydrofinasteride based on forced degradation studies of finasteride.[3][4] Dihydrofinasteride, lacking the double bond present in finasteride, may exhibit slightly different, likely increased, stability under certain oxidative and photolytic conditions.

| Stress Condition | Predicted Stability of Dihydrofinasteride | Rationale based on Finasteride Data |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Finasteride is reported to be stable under acidic conditions.[3] |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Susceptible to Degradation | Finasteride shows considerable degradation in alkaline medium.[4] |

| Oxidative Degradation (e.g., 3% H₂O₂) | Susceptible to Degradation | Finasteride undergoes degradation under oxidative stress.[3][4] |

| Thermal Degradation (e.g., 60-80°C) | Likely Stable | Finasteride is generally found to be stable under thermal stress.[3] |

| Photolytic Degradation (ICH Q1B) | Moderately Stable | Finasteride shows some degradation upon exposure to light, with a reported 42.9% decrease after 90 hours of simulated sunlight exposure.[5][6] |

Table 2: Predicted In Vitro Stability of Dihydrofinasteride

Experimental Protocols

The following are detailed methodologies for conducting in vitro stability studies on dihydrofinasteride, adapted from established protocols for finasteride and other small molecules.[7][8]

General Experimental Workflow

Preparation of Solutions

-

Dihydrofinasteride Stock Solution: Prepare a stock solution of dihydrofinasteride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Solution: 0.1 M Hydrochloric Acid (HCl).

-

Alkaline Solution: 0.1 M Sodium Hydroxide (NaOH).

-

Oxidizing Solution: 3% Hydrogen Peroxide (H₂O₂).

-

Buffer Solutions: Prepare a series of buffers (e.g., phosphate or citrate) at various pH values (e.g., pH 4, 7, 9) to assess pH-dependent stability.

Forced Degradation Procedures

For each condition, a control sample of dihydrofinasteride in the solvent should be kept under ambient conditions.

-

Acid Hydrolysis: Mix 1 mL of the dihydrofinasteride stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl before dilution and analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store in the dark at room temperature for up to 24 hours. Withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze.

-

Thermal Degradation: Place the solid dihydrofinasteride powder in a controlled temperature oven at 80°C for up to 7 days. Also, incubate a solution of dihydrofinasteride at 60°C. Sample at regular intervals for analysis.

-

Photolytic Degradation: Expose a solution of dihydrofinasteride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating method is crucial to separate the parent drug from any degradation products. The following method is a starting point adapted from finasteride analysis.[9][10]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 25°C |

Table 3: Recommended HPLC-UV Conditions

Method validation should be performed according to ICH Q2(R1) guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Characterization of Degradation Products

-

LC-MS/MS: To identify the potential degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) should be employed. This will allow for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, aiding in structural elucidation.[1]

Conclusion

This technical guide provides a framework for understanding and evaluating the in vitro stability of dihydrofinasteride. While direct stability data is sparse, the information on the NADP-dihydrofinasteride adduct and the forced degradation of finasteride offers valuable insights into its likely behavior under stress conditions. Dihydrofinasteride is predicted to be susceptible to degradation in alkaline and oxidative environments, while showing greater stability under acidic and thermal stress. The provided experimental protocols offer a robust starting point for researchers to perform their own stability studies, develop and validate stability-indicating analytical methods, and ultimately ensure the quality and reliability of their research and development activities involving dihydrofinasteride. Further studies are warranted to definitively characterize the degradation products and kinetics of dihydrofinasteride.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pfsfoundation.org [pfsfoundation.org]

- 3. jocpr.com [jocpr.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajpamc.com [ajpamc.com]

Dihydroproscar CAS number 98319-24-5

An In-Depth Technical Guide to Dihydrofinasteride (CAS 98319-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Dihydrofinasteride, the compound associated with CAS number 98319-24-5. While sometimes referred to by the misnomer "Dihydroproscar," its correct chemical name is Dihydrofinasteride, and it is recognized as a principal metabolite and key intermediate in the mechanism of action of Finasteride, a potent inhibitor of steroid 5α-reductase. This document elucidates the physicochemical properties, synthesis, and critical role of Dihydrofinasteride in the context of androgen signaling modulation.

Dihydrofinasteride is the reduced product of Finasteride and is integral to its function as a mechanism-based inhibitor.[1] Finasteride is not merely a competitive inhibitor; it acts as a substrate for 5α-reductase, leading to the formation of a highly stable, enzyme-bound intermediate known as the NADP-Dihydrofinasteride adduct.[2] This adduct is an exceptionally potent bisubstrate analog inhibitor, effectively sequestering the enzyme in an inactive state. The eventual, slow dissociation of this complex releases Dihydrofinasteride.[2]

Physicochemical and Pharmacokinetic Properties

Dihydrofinasteride is a white solid, and its key properties are summarized in the tables below. It is frequently referenced as Finasteride EP Impurity A in pharmacopeial standards.[1][3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 98319-24-5 | [1] |

| Molecular Formula | C₂₃H₃₈N₂O₂ | [1] |

| Molecular Weight | 374.57 g/mol | [1] |

| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | [3] |

| Synonyms | This compound, Finasteride EP Impurity A | [1] |

| Melting Point | 276-279 °C | [4][5] |

| Appearance | White Solid | [4] |

| Solubility | Soluble in Methanol, Chloroform | [3][4] |

Pharmacokinetic Data

Specific pharmacokinetic data for Dihydrofinasteride is not extensively documented in the literature, as it is primarily considered a metabolite of Finasteride. The pharmacokinetics of Finasteride are well-characterized and provided for context.

| Parameter (Finasteride) | Value | Reference(s) |

| Bioavailability (Oral) | ~63% | [6] |

| Time to Peak Concentration | 1-2 hours | [6] |

| Plasma Protein Binding | ~90% | [6] |

| Metabolism | Extensively hepatic | [7] |

| Terminal Half-life | 6-8 hours | [6] |

| Excretion | Metabolites excreted in feces and urine | [7] |

Mechanism of Action and Role in Androgen Signaling

The significance of Dihydrofinasteride is intrinsically linked to the mechanism of its parent compound, Finasteride. Finasteride inhibits 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[8] High levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[8]

The inhibition process is not a simple competitive binding. Instead, Finasteride acts as a substrate for 5α-reductase in a process that leads to a "lethal" catalytic event. The enzyme, with its cofactor NADPH, processes Finasteride to form an extremely stable enzyme-NADP-Dihydrofinasteride adduct.[2] This adduct is one of the most potent non-covalently bound enzyme inhibitors known, with a dissociation constant (Ki) of less than 1x10⁻¹³ M. The complex has a very long half-life (approximately one month), effectively taking the enzyme out of commission.[2][9] The final product released upon the eventual decomposition of this adduct is Dihydrofinasteride.[2]

Androgen Signaling Pathway and Finasteride Action

The following diagram illustrates the androgen signaling pathway and the point of intervention by Finasteride, leading to the formation of the NADP-Dihydrofinasteride adduct.

Caption: Androgen signaling pathway and the mechanism-based inhibition by Finasteride.

Synthesis and Experimental Protocols

Dihydrofinasteride is a critical intermediate in several reported synthetic routes to Finasteride.[10] This section outlines the general principles of its synthesis and relevant experimental protocols for analysis and activity assays.

Synthesis of Dihydrofinasteride

Dihydrofinasteride can be synthesized as a precursor to Finasteride. One common route involves the hydrogenation of a Δ⁵-azasteroid intermediate. The saturated aza-steroid (Dihydrofinasteride) is then dehydrogenated to introduce the Δ¹ double bond, yielding Finasteride.

Experimental Workflow for Finasteride Synthesis via Dihydrofinasteride:

Caption: General synthetic workflow for producing Finasteride from Dihydrofinasteride.

Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of compounds against 5α-reductase.

1. Enzyme Preparation:

-

Crude enzyme extracts can be prepared from tissues known to express 5α-reductase, such as human benign prostatic hyperplasia tissue or androgen-dependent LNCaP cells.[11][12]

-

Alternatively, recombinant human 5α-reductase isozymes expressed in systems like baculovirus-infected insect cells can be used for more specific analyses.[2]

-

Homogenize the cells or tissue in a suitable buffer (e.g., 0.1 M MOPS, 1 M sucrose, 10 mM EDTA, pH 7.2) and prepare membrane fractions by differential centrifugation.[2]

2. Assay Reaction:

-

In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer (e.g., potassium phosphate buffer, pH 6.5).

-

Add the test compound (e.g., Finasteride) at various concentrations.

-

Initiate the reaction by adding the substrate, [³H]-testosterone, and the cofactor, NADPH.[11]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Product Extraction and Quantification:

-

Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.

-

Separate the substrate ([³H]-testosterone) from the product ([³H]-dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]

-

Quantify the amount of [³H]-dihydrotestosterone formed using a scintillation counter or by integrating peak areas from the HPLC chromatogram.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analytical Method: HPLC for Dihydrofinasteride

HPLC is a standard method for the quantification of Finasteride and the detection of related impurities, including Dihydrofinasteride.

-

Column: A reversed-phase column, such as a Nova-Pak C18, is typically used.[13]

-

Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and sometimes tetrahydrofuran is employed. A common mobile phase is a mixture of water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v).[13]

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for these compounds.[13][14]

-

Quantification: The concentration of Dihydrofinasteride can be determined by comparing its peak area to that of a certified reference standard.

Conclusion

Dihydrofinasteride (CAS 98319-24-5) is more than a mere metabolite or impurity of Finasteride; it is a central component of its sophisticated mechanism of action. The formation of the long-lived NADP-Dihydrofinasteride adduct from Finasteride explains the drug's high potency and prolonged duration of action against 5α-reductase. For researchers in pharmacology and drug development, understanding the properties and synthesis of Dihydrofinasteride is crucial for the study of 5α-reductase inhibitors and the broader field of androgen signaling modulation. This guide provides a foundational resource for these endeavors, summarizing key data and methodologies for further investigation.

References

- 1. medkoo.com [medkoo.com]

- 2. pfsfoundation.org [pfsfoundation.org]

- 3. Dihydrofinasteride - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. usbio.net [usbio.net]

- 5. Dihydro Finasteride | 98319-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Finasteride - Proteopedia, life in 3D [proteopedia.org]

- 9. [PDF] Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor | Semantic Scholar [semanticscholar.org]

- 10. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]

- 11. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 14. actascientific.com [actascientific.com]

Dihydrofinasteride: A Technical Guide to Solubility and Storage for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and storage conditions of dihydrofinasteride. Dihydrofinasteride, a primary metabolite of the 5α-reductase inhibitor finasteride, is crucial for understanding the parent drug's mechanism of action and metabolic fate. This document synthesizes existing information on its physicochemical properties, offering a resource for researchers in pharmacology and drug development.

Executive Summary

Dihydrofinasteride is the reduced form of finasteride and is classified as Finasteride EP Impurity A.[1][2] While extensive data is available for finasteride, specific quantitative solubility and comprehensive stability data for dihydrofinasteride are limited in publicly accessible literature. This guide compiles the available qualitative and quantitative information for both compounds to provide a comparative reference. All quantitative data is presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for determining solubility and stability, which can be applied to dihydrofinasteride to generate further data.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. While quantitative data for dihydrofinasteride is sparse, its solubility in methanol and DMSO has been reported.[1][2] For comparative purposes, the well-documented solubility of finasteride is provided.

Table 1: Quantitative Solubility Data for Finasteride

| Solvent | Solubility | Temperature | Reference(s) |

| Ethanol | ~25 mg/mL | Not Specified | [3][4] |

| Ethanol | 75 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 32 mg/mL | Not Specified | [6] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3][4] |

| Chloroform | Soluble | Not Specified | [5] |

| Methanol | Soluble | Not Specified | [5] |

| n-Propanol | Freely Soluble | Not Specified | [7] |

| Propylene Glycol | Sparingly Soluble | Not Specified | [7] |

| Polyethylene Glycol 400 | Sparingly Soluble | Not Specified | [7] |

| Water | ~0.05 mg/mL | Not Specified | [5] |

| Water | Insoluble | Not Specified | [8] |

| 0.1N Hydrochloric Acid | Very Slightly Soluble | Not Specified | [7] |

| 0.1N Sodium Hydroxide | Very Slightly Soluble | Not Specified | [7] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified | [3][4] |

Table 2: Qualitative Solubility Data for Dihydrofinasteride

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

Storage and Stability

Proper storage is essential to maintain the integrity of a compound. Dihydrofinasteride is known to be air and heat sensitive.

Recommended Storage Conditions

Table 3: Recommended Storage Conditions for Dihydrofinasteride

| Condition | Recommendation | Reference(s) |

| Short-Term | Dry, dark, and at 0 - 4 °C (days to weeks) | [1] |

| Refrigerated (0-10°C), under inert gas | ||

| 2-8 °C in a well-closed container | [2] | |

| Long-Term | -20 °C (months to years) | [1] |

| Shipping | Ambient temperature (stable for a few weeks) | [1] |

Chemical Stability and Degradation

Table 4: Summary of Finasteride Forced Degradation Studies

| Stress Condition | Observations | Reference(s) |

| Acid Hydrolysis (e.g., 0.1 N HCl) | Stable | [12][13] |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | [12][13] |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation | [12][13] |

| Thermal (e.g., 60-70°C) | Stable | [12][13] |

| Photolytic (UV/Vis light) | Stable | [12][13] |

Given the structural similarity, it is plausible that dihydrofinasteride exhibits a comparable degradation profile. However, dedicated stability studies are necessary to confirm this.

Experimental Protocols

To address the data gaps for dihydrofinasteride, the following established experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.

Caption: Workflow for a forced degradation study of dihydrofinasteride.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for both solubility and stability studies to separate the parent compound from any impurities or degradants.

Table 5: Example HPLC Method Parameters for Finasteride and Related Compounds

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [10][11][15][16][17][18] |

| Mobile Phase | Acetonitrile and water/buffer mixture | [10][11][15][16][17][18] |

| Detection | UV at ~210 nm | [10][11][12][13] |

| Flow Rate | ~1.0 mL/min | [10][11] |

| Temperature | Ambient or controlled (e.g., 25°C) | [15][17] |

Signaling Pathway Context: Androgen Receptor

Finasteride exerts its biological effect by inhibiting the 5α-reductase enzyme, thereby preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Both testosterone and DHT act via the androgen receptor (AR). Studies have shown that finasteride itself may also directly interact with and downregulate the androgen receptor.[2]

References

- 1. medkoo.com [medkoo.com]

- 2. Dihydrofinasteride - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. jocpr.com [jocpr.com]

- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sonwuapi.com [sonwuapi.com]

- 9. jocpr.com [jocpr.com]

- 10. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]

- 14. pfsfoundation.org [pfsfoundation.org]

- 15. seejph.com [seejph.com]

- 16. researchgate.net [researchgate.net]

- 17. seejph.com [seejph.com]

- 18. ijcrt.org [ijcrt.org]

Spectroscopic Analysis of Dihydroproscar (Finasteride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of Dihydroproscar, chemically known as Finasteride. This compound is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation, quantification, and quality control of Finasteride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of Finasteride, providing detailed information about the chemical environment of individual atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Finasteride provides characteristic signals for each carbon atom in the molecule. These chemical shifts are sensitive to the local electronic structure, allowing for the unambiguous assignment of the carbon skeleton.

Table 1: ¹³C NMR Chemical Shifts for Finasteride

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-20 | 172.29 |

| C-3 | 167.09 |

| C-1 | 151.71 |

| C-2 | 122.30 |

| C-5 | 59.56 |

| C-14 | 57.29 |

| C-17 | 55.48 |

| C-22 | 50.63 |

| C-9 | 47.47 |

| C-13 | 43.97 |

| C-10 | 39.27 |

| C-12 | 38.16 |

| C-8 | 35.22 |

| C-7 | 29.33 |

| C-6 | 25.55 |

| C-15 | 24.15 |

| C-16 | 23.12 |

| C-11 | 21.13 |

| C-18 | 13.13 |

| C-19 | 11.76 |

| Data sourced from a study on d9-Finasteride, with assignments based on previously published data. The tert-butyl CH₃ signal is typically observed around 28.7 ppm.[2] |

¹H NMR Spectroscopy

The ¹H NMR spectrum of Finasteride displays signals for each proton, with chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships.

Table 2: ¹H NMR Spectral Data for Finasteride

| Proton Signal | Chemical Shift (δ) in ppm and Multiplicity |

| H-a | 6.83 (d, J = 2.2 Hz, 1H) |

| H-b | 6.31 (s, 1H) |

| H-c | 6.25 (d, J = 9.9 Hz, 1H) |

| H-d | 5.04 (dd, J = 9.9, 2.2 Hz, 1H) |

| H-e | 2.60 (dd, J = 12.7, 3.5 Hz, 1H) |

| H-f | 1.58 (t, J = 9.1 Hz, 1H) |

| H-g | 1.48–1.38 (m, 1H) |

| H-h | 1.22–1.13 (m, 2H) |

| H-i | 1.10–0.69 (m, 6H) |

| H-j | 0.68 (s, 7H) |

| H-k | 0.65–0.53 (m, 1H) |

| H-l | 0.5–0.32 (m, 2H) |

| H-m | 0.28 (s, 3H) |

| Data represents a general observation of the ¹H-NMR spectrum of Finasteride.[3] |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of Finasteride, as well as for its quantification in various matrices.

Table 3: Mass Spectrometric Data for Finasteride

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) |

| Electrospray Ionization (ESI) | Positive | 373.4 → 305.3 (Protonated molecule and fragment) |

| LC-MS/MS | Positive | 373.2846 (Protonated molecule), 305.2585 (Fragment) |

| The transition m/z 373.4 → 305.3 is commonly used for quantification in multiple reaction monitoring (MRM) mode.[4][5] |

Experimental Protocol: LC-MS/MS for Finasteride Quantification in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the determination of Finasteride in biological samples.

-

Sample Preparation: A liquid-liquid extraction is performed on 0.2 mL of plasma using ethyl acetate.[6]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the Finasteride molecule and for characterizing its different polymorphic forms.[8][9][10]

Table 4: Key Infrared (IR) Absorption Bands for Finasteride

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3430 |

| C-H Stretch (alkane) | ~2950 |

| C=O Stretch (amide) | ~1677 (Form II), two bands for Form I |

| C=C Stretch | ~1600 |

| The IR spectra of different polymorphic forms of Finasteride show distinguishable differences, particularly in the carbonyl stretching region.[9] |

Experimental Protocol: FT-IR Analysis of Finasteride Polymorphs

-

Sample Preparation: Samples of Finasteride polymorphic forms (Form I and Form II) are prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and robust method for the quantification of Finasteride in bulk and pharmaceutical dosage forms.

Table 5: UV-Vis Absorption Maxima (λmax) for Finasteride in Different Solvents

| Solvent | λmax (nm) |

| Dichloromethane | 254 |

| Methanol | 255 |

| Saline Phosphate Buffer (pH 7.4) | 287 |

| Acetonitrile:Water (95:5, v/v) | 210 |

| Methanol:Water (80:20, v/v) | 225 |

| 0.02% Formic Acid:Methanol (20:80, v/v) | 220 |

| General | 204 |

| The absorption maximum can vary depending on the solvent used.[11][12] |

Experimental Protocol: UV Spectrophotometric Determination of Finasteride in Tablets

-

Standard Solution Preparation: A stock solution of Finasteride is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., dichloromethane or methanol).[12][13]

-

Sample Solution Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of Finasteride is dissolved in the chosen solvent, sonicated, and filtered to remove excipients.

-

Calibration Curve: A series of dilutions are prepared from the stock solution to create a calibration curve over a specific concentration range (e.g., 5-25 µg/mL).[12][13]

-

Measurement: The absorbance of the sample and standard solutions is measured at the predetermined λmax using a UV-Vis spectrophotometer, with the solvent as a blank.[13]

-

Quantification: The concentration of Finasteride in the sample is determined from the calibration curve.

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the typical analytical workflow for the spectroscopic analysis of Finasteride and its mechanism of action.

Caption: Analytical workflow for the spectroscopic analysis of this compound.

Caption: Mechanism of action of this compound (Finasteride).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.bcnf.ir [pubs.bcnf.ir]

- 8. Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpsonline.com [wjpsonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. UV-Vis Spectrum of Finasteride | SIELC Technologies [sielc.com]

- 12. actascientific.com [actascientific.com]

- 13. vnips.in [vnips.in]

Technical Guide: Elucidating the Binding Affinity of Dihydrofinasteride to Steroid 5α-Reductase Type 2 (SRD5A2)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the binding interaction between dihydrofinasteride and the human steroid 5α-reductase type 2 (SRD5A2) enzyme. SRD5A2 is a critical integral membrane enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] Overproduction of DHT is implicated in pathologies such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Finasteride is a widely used inhibitor of SRD5A2.[1][2][3][4] This document details the mechanism of inhibition, which involves the enzyme-catalyzed formation of a highly stable NADP-dihydrofinasteride (NADP-DHF) adduct.[1][2][4] We present quantitative binding affinity data, detailed experimental protocols for assessing enzyme kinetics and binding, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to SRD5A2 and Finasteride Inhibition

The SRD5A2 gene provides the instructions for creating steroid 5-alpha reductase 2, an enzyme that plays a crucial role in processing androgens.[5] Located in the membrane of the endoplasmic reticulum, SRD5A2 catalyzes the NADPH-dependent reduction of testosterone to DHT.[1][6] DHT is the primary androgen responsible for the development of male external genitalia and is a key signaling molecule in androgen-responsive tissues like the prostate gland.[5][7] Consequently, SRD5A2 is a major therapeutic target for conditions driven by excess DHT.[1][2][8]